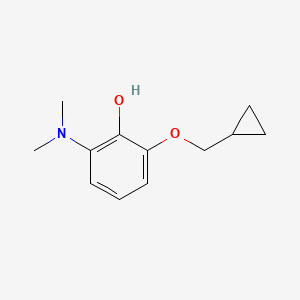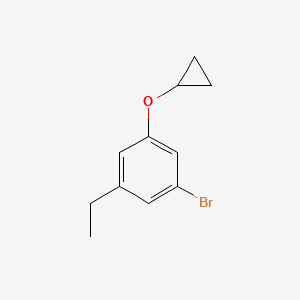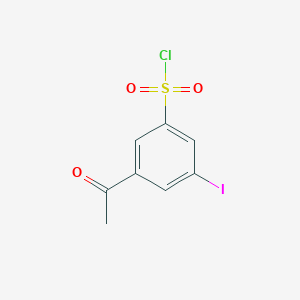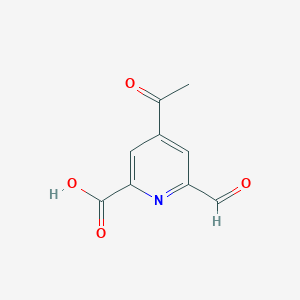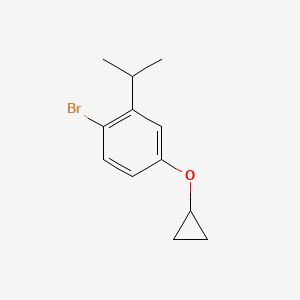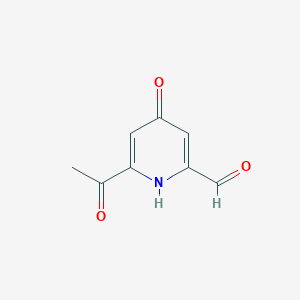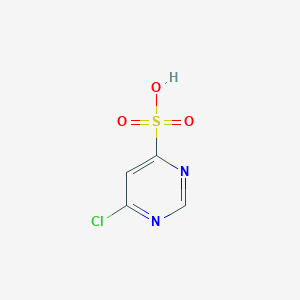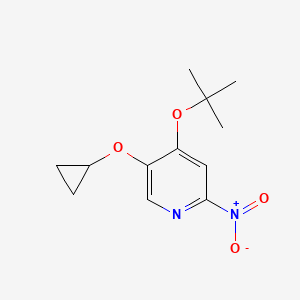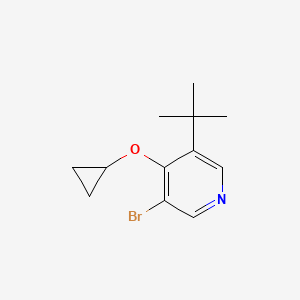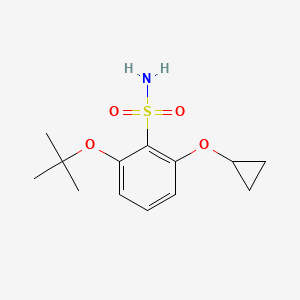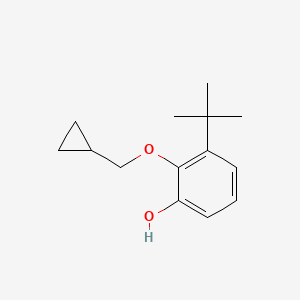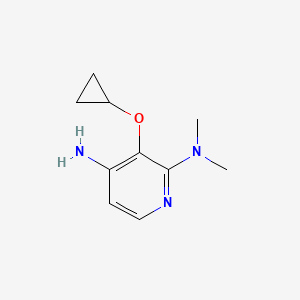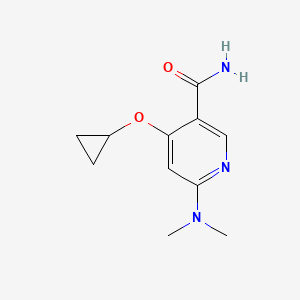
4-Cyclopropoxy-6-(dimethylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is known for its extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties . Nicotinamide derivatives have been widely studied for their potential therapeutic applications in medicine and agrochemistry .
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be achieved through various methods. One common approach involves the reaction of methyl nicotinate with amines or benzylamines in the presence of a reusable lipase catalyst, such as Novozym® 435 from Candida antarctica . This reaction is typically carried out at 50°C for 35 minutes, resulting in high product yields (81.6–88.5%) and shorter reaction times compared to traditional batch processes .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the formation of various cyanoacetamide derivatives .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-6-(dimethylamino)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-6-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide involves its role as a nicotinamide derivative. Nicotinamide is a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions and energy production in cells . This compound influences DNA repair, cellular stress responses, and various metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be compared with other nicotinamide derivatives, such as:
2-Chloro-N-(2-chlorophenyl)nicotinamide: Known for its antibacterial properties.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Exhibits antifungal activities.
N-(2-Bromophenyl)-2-chloronicotinamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other nicotinamide derivatives .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-5-9(16-7-3-4-7)8(6-13-10)11(12)15/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clé InChI |
KSTGCZOOBVHOMZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=C1)OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


